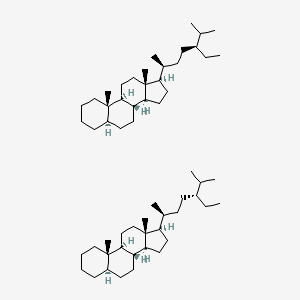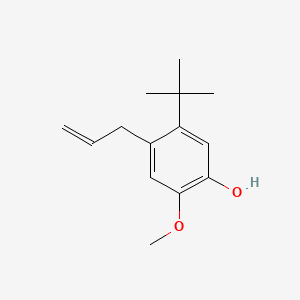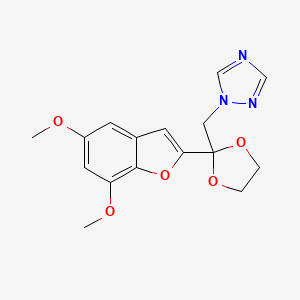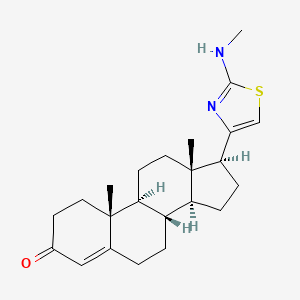
sec-Butyldimethylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sec-Butyldimethylnaphthalene is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings. This compound has a molecular formula of C16H20 and a molecular weight of 212.33 g/mol . Naphthalenes are known for their interesting structures and a variety of biological properties, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal activities .
Métodos De Preparación
The synthesis of sec-Butyldimethylnaphthalene typically involves the alkylation of naphthalene with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The reaction mixture is then quenched with water, and the product is extracted and purified by distillation or recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
sec-Butyldimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydronaphthalenes.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic rings of this compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate typically yields naphthoquinones, while reduction with hydrogen gas produces dihydronaphthalenes .
Aplicaciones Científicas De Investigación
sec-Butyldimethylnaphthalene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a model compound in studies of aromatic substitution reactions.
Biology: Its derivatives are studied for their potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs with anti-inflammatory and cytotoxic activities.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism by which sec-Butyldimethylnaphthalene exerts its effects involves interactions with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, leading to cell lysis. Its antioxidant properties are likely related to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
Similar compounds to sec-Butyldimethylnaphthalene include other alkylated naphthalenes such as:
- tert-Butylnaphthalene
- isopropylnaphthalene
- methylnaphthalene
Compared to these compounds, this compound is unique due to its specific alkyl substitution pattern, which can influence its chemical reactivity and biological activity. For instance, the sec-butyl group may provide steric hindrance that affects the compound’s interactions with enzymes and other molecular targets .
Propiedades
Número CAS |
85650-85-7 |
|---|---|
Fórmula molecular |
C16H20 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
3-butan-2-yl-1,2-dimethylnaphthalene |
InChI |
InChI=1S/C16H20/c1-5-11(2)16-10-14-8-6-7-9-15(14)12(3)13(16)4/h6-11H,5H2,1-4H3 |
Clave InChI |
JBZFLSWSDAMZOY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC2=CC=CC=C2C(=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


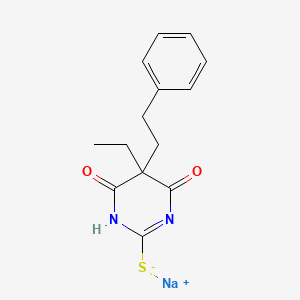
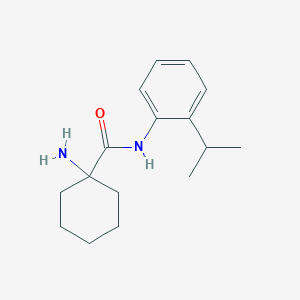
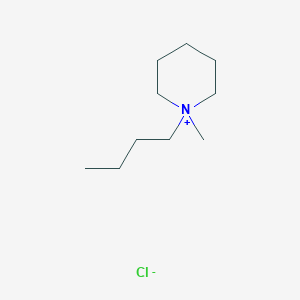

![2,6-ditert-butyl-4-[(E)-2-(4-chlorophenyl)ethenyl]pyrylium;trifluoromethanesulfonate](/img/structure/B13790403.png)
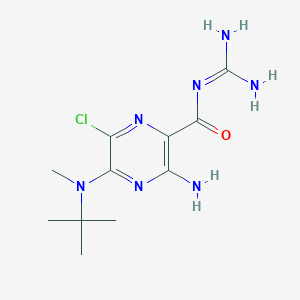

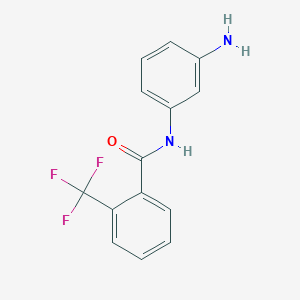

![5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione](/img/structure/B13790425.png)
